

physical and chemical properties of 8quinolinecarboxylic acid

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Compound of Interest

Compound Name: 8-Quinolinecarboxylic acid

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An In-depth Technical Guide to 8-Quinolinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **8-quinolinecarboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on quantitative data, experimental reproducibility, and an understanding of its chemical behavior.

Core Properties of 8-Quinolinecarboxylic Acid

8-Quinolinecarboxylic acid (8-QCA) is an aromatic organic compound with the chemical formula C₁₀H₇NO₂. It consists of a quinoline bicyclic structure substituted with a carboxylic acid group at the 8-position. This arrangement imparts specific chemical characteristics, including its acidic nature and its ability to act as a bidentate ligand in coordination chemistry.

The fundamental physicochemical properties of **8-quinolinecarboxylic acid** are summarized in the table below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.



Property	Value	Citations
IUPAC Name	Quinoline-8-carboxylic acid	[1]
CAS Number	86-59-9	[1]
Molecular Formula	C10H7NO2	[1]
Molar Mass	173.17 g/mol	[1]
Appearance	Light brown crystalline powder	
Melting Point	183-185 °C (lit.)	
Boiling Point	~303.81 °C to 386.5 °C (estimates vary)	
Density	~1.24 to 1.3 g/cm³ (rough estimates)	
рКа	1.82 (at 25 °C)	_
Water Solubility	Insoluble	_
Solubility	Soluble in organic solvents like DMSO	_

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **8-quinolinecarboxylic acid**. The following table outlines the expected characteristic signals in common spectroscopic techniques.



Spectroscopy	Characteristic Signals	
¹ H NMR	Signals corresponding to the aromatic protons on the quinoline ring system and a characteristic downfield signal for the carboxylic acid proton (often >10 ppm, broad), which is solvent and concentration-dependent.	
¹³ C NMR	Resonances for the ten carbon atoms, including a signal for the carboxyl carbon typically in the 165-185 ppm range. Aromatic carbons appear in the ~115-150 ppm region.	
IR Spectroscopy	A very broad O-H stretching band from ~2500-3300 cm ⁻¹ . A strong C=O stretching band around 1680-1710 cm ⁻¹ (lower frequency due to conjugation with the aromatic ring). C-O stretching and O-H bending peaks are also present in the fingerprint region.[2][3][4]	
Mass Spectrometry	A molecular ion peak (M+) corresponding to its molar mass (173.17 m/z).	

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section details generalized, standard protocols for the synthesis of **8-quinolinecarboxylic acid** and the determination of its key physical properties.

A common laboratory-scale synthesis involves the oxidation of 8-methylquinoline. The following workflow outlines the key steps in this process.





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General workflow for the synthesis of **8-quinolinecarboxylic acid**.

Methodology:

- Oxidation: 8-Methylquinoline is dissolved in a suitable solvent (e.g., aqueous pyridine). An oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise. The mixture is heated under reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct.
- Precipitation: The filtrate is cooled and then acidified with a mineral acid (e.g., HCl). This
 protonates the carboxylate, causing the less soluble 8-quinolinecarboxylic acid to
 precipitate out of the solution.
- Isolation and Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.
- Melting Point: The melting point is determined using the capillary method.[5] A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube.[5] The tube is placed in a calibrated melting point apparatus, and the temperature is increased at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the first appearance of liquid (initial melting point) to the complete liquefaction of the sample (final melting point) is recorded.[6] A sharp melting range (0.5-1.0°C) is indicative of high purity.[7]



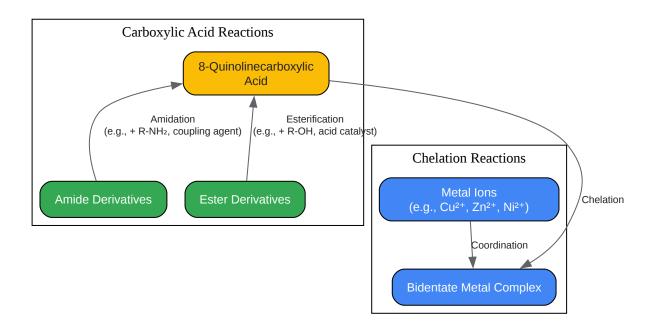
- pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration.[8] A precisely weighed sample of 8-quinolinecarboxylic acid is dissolved in a suitable solvent (often an aqueous-organic mixture due to its low water solubility).[9] The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored with a calibrated pH meter.[8] The pKa is the pH at the half-equivalence point of the titration curve.[8]
- Spectroscopic Analysis:
 - o NMR Spectroscopy: For ¹H and ¹³C NMR, 5-25 mg of the sample is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10] The solution must be filtered into the NMR tube to remove any particulate matter, which can degrade spectral quality.[11] An internal standard like tetramethylsilane (TMS) is used for chemical shift referencing.
 - IR Spectroscopy: For solid samples, an IR spectrum can be obtained by preparing a KBr pellet or as a mull (e.g., with Nujol).[8] In the KBr method, a small amount of the sample is finely ground with dry potassium bromide and pressed into a transparent disk. For the mull method, the sample is ground with a drop of mulling agent to form a paste, which is then spread between two salt plates (e.g., NaCl).[8]

Chemical Reactivity and Applications

The chemical reactivity of **8-quinolinecarboxylic acid** is dominated by its carboxylic acid group and the nitrogen atom of the quinoline ring. This structure allows it to participate in a variety of reactions, making it a valuable building block in synthesis.

The primary utility of 8-QCA in further synthesis is its function as a bidentate ligand, chelating with metal ions through the quinoline nitrogen and the carboxylate oxygen. It also undergoes typical carboxylic acid reactions.





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Key chemical reactions involving **8-quinolinecarboxylic acid**.

- Metal Chelation: 8-QCA acts as a strong chelating agent for a variety of metal ions.[12][13]
 [14] This property is exploited in the synthesis of metal-organic frameworks (MOFs),
 catalysts, and compounds with specific electronic or biological properties.[15]
- Amide and Ester Formation: The carboxylic acid group can be converted to amides or esters
 through standard synthetic methods, allowing for the covalent linkage of 8-QCA to other
 molecules to create more complex derivatives for applications such as drug development.
 [16]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[17][18][19] Derivatives of quinoline carboxylic acids are actively investigated for a range of therapeutic applications.

 Anticancer and Anti-inflammatory Activity: Various quinoline derivatives have demonstrated potential as anticancer and anti-inflammatory agents.[18][20][21] Their mechanisms often





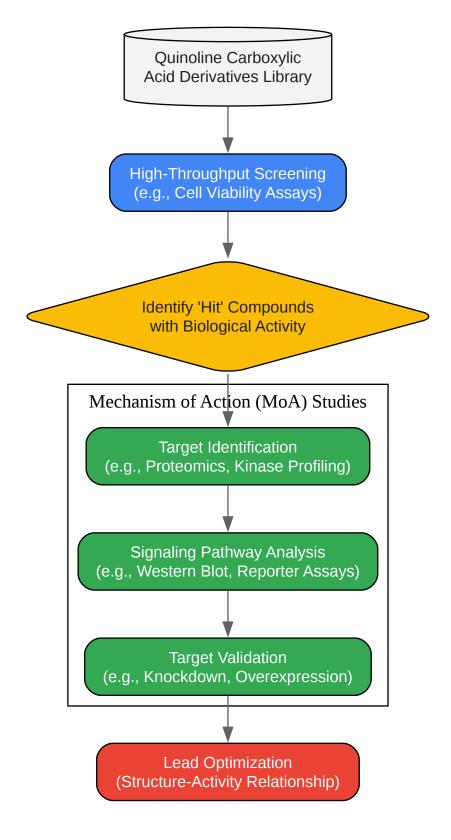


involve the inhibition of key signaling pathways that drive tumor growth or inflammation.[17] [18][22]

- Antimicrobial Agents: The quinoline core is central to many antibacterial and antimalarial drugs.[23][24][25] Research continues to explore new derivatives to combat drug resistance.
 [25]
- Enzyme Inhibition: Certain quinoline derivatives have been shown to inhibit enzymes involved in neurological disorders, highlighting their potential in this therapeutic area.[18]

The development pipeline for such compounds involves a logical progression from initial screening to target identification and validation.





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Logical workflow for investigating the biological activity of quinoline derivatives.



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